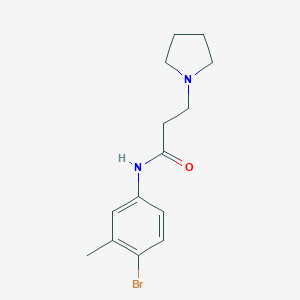
N-(4-bromo-3-methylphenyl)-3-(pyrrolidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-3-(pyrrolidin-1-yl)propanamide is an organic compound characterized by the presence of a bromine atom, a methyl group attached to a phenyl ring, and a pyrrolidine ring connected to a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-3-(pyrrolidin-1-yl)propanamide typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position. This is usually achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or light.
Amidation: The brominated intermediate is then reacted with 3-(1-pyrrolidinyl)propanoic acid or its derivatives. This step often involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrrolidine ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the amide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF), potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-3-(pyrrolidin-1-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-(pyrrolidin-1-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the bromine atom and the pyrrolidine ring can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-methylphenyl)-3-(1-pyrrolidinyl)propanamide: Similar structure with a chlorine atom instead of bromine.
N-(4-bromo-3-methylphenyl)-3-(1-piperidinyl)propanamide: Similar structure with a piperidine ring instead of pyrrolidine.
N-(4-bromo-3-methylphenyl)-3-(1-morpholinyl)propanamide: Similar structure with a morpholine ring instead of pyrrolidine.
Uniqueness
N-(4-bromo-3-methylphenyl)-3-(pyrrolidin-1-yl)propanamide is unique due to the specific combination of the bromine atom, methyl group, and pyrrolidine ring. This combination can result in distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C14H19BrN2O |
|---|---|
Molecular Weight |
311.22 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C14H19BrN2O/c1-11-10-12(4-5-13(11)15)16-14(18)6-9-17-7-2-3-8-17/h4-5,10H,2-3,6-9H2,1H3,(H,16,18) |
InChI Key |
SHAOKYOKELFDTD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2CCCC2)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2CCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















